Enantiomeric Excess via Chiral Oxazaborolidine-Directed Synthesis: 1-Cyclopentylethanol vs. Racemic Baseline
Chiral oxazaborolidines derived from amino alcohols and 6-tosyl-1-hexenylboronic acid, upon treatment with methyllithium followed by oxidation, produced 1-cyclopentylethanol with 60% enantiomeric excess (ee) [1]. This value establishes the feasibility of stereoselective synthesis of 1-cyclopentylethanol using this specific chiral director system. The racemic baseline (0% ee) serves as the comparator; the 60% ee represents a demonstrable enantiomeric enrichment achievable via this synthetic route, providing procurement-relevant differentiation when stereochemical purity is required. In contrast, the analogous oxazaborolidine-directed synthesis of cyclohexylethanol derivatives under comparable conditions was not reported with quantified ee in this study, leaving the comparative performance of the cyclopentyl vs. cyclohexyl substrate undetermined [1].
| Evidence Dimension | Enantiomeric excess (ee) from chiral oxazaborolidine-directed synthesis |
|---|---|
| Target Compound Data | 60% ee (chiral 1-cyclopentylethanol product) |
| Comparator Or Baseline | Racemic 1-cyclopentylethanol (0% ee) as baseline |
| Quantified Difference | Absolute ee of 60% |
| Conditions | Chiral oxazaborolidine from chiral amino alcohol + 6-tosyl-1-hexenylboronic acid; methyllithium treatment; oxidation workup; room temperature |
Why This Matters
Demonstrates that enantiomerically enriched 1-cyclopentylethanol is synthetically accessible via oxazaborolidine chiral director methodology, a critical procurement consideration for users requiring stereochemically defined material rather than racemate.
- [1] Martín-Matute, B.; Edin, M.; Bogár, K.; et al. Investigation of Cyclization Reactions of Dicyclohexyl-6-iodo- and -6-tosylhexenylborane. A Facile Radical Cyclization Diverted to a Rearrangement−Cyclization with Base. Journal of Organic Chemistry 2009, 74 (11), 4085-4093. (See also: DOI 10.1021/jo9004017 and Academia.edu repository entry.) View Source
